Lipophilicity (XLogP3-AA) Benchmarking: Target Compound vs. Primary Amine and N-Benzyl Congeners
The target compound registers a computed XLogP3-AA of 2.0, which is 1.2 log units higher than the primary amine analog methyl 3-amino-3-(4-methoxyphenyl)butanoate (CAS 1538760-89-2; XLogP 0.8) and 0.5 log units higher than the N-benzyl analog methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate (CAS 916759-31-4; XLogP 1.5) [1][2]. A difference of +1.2 logP units corresponds to an approximately 16-fold increase in predicted octanol-water partition coefficient, a parameter directly correlated with passive membrane permeability [3]. The ethyl ester homolog (CAS 289637-68-9) shows a near-identical XLogP of 1.9, confirming that the secondary amine‑phenethyl architecture, not the ester alkyl group, is the dominant lipophilicity driver.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Methyl 3-amino-3-(4-methoxyphenyl)butanoate (CAS 1538760-89-2): 0.8; Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate (CAS 916759-31-4): 1.5; Ethyl analog (CAS 289637-68-9): 1.9 |
| Quantified Difference | ΔXLogP = +1.2 vs. primary amine; ΔXLogP = +0.5 vs. N-benzyl; ΔXLogP = +0.1 vs. ethyl ester (not significant) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025 release) |
Why This Matters
A 1.2 logP unit advantage predicts materially higher passive diffusion across lipid bilayers, making the target compound more suitable for cell-based assays where intracellular target engagement is required.
- [1] PubChem. (2025). Compound Summary: CID 43536651 (target), CID 79848680 (primary amine analog), CID 43536665 (N-benzyl analog). XLogP3-AA values. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary: CID 18678937 (ethyl ester analog). XLogP3-AA value. National Center for Biotechnology Information. View Source
- [3] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
